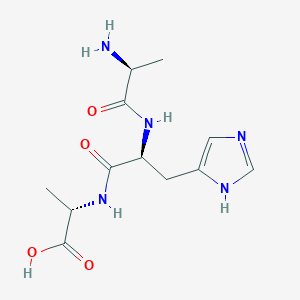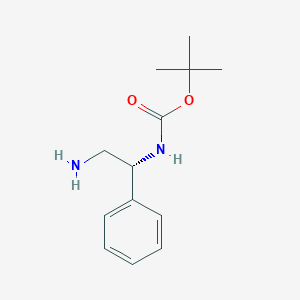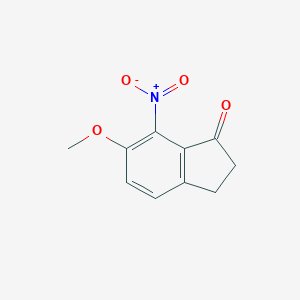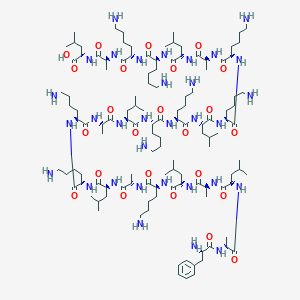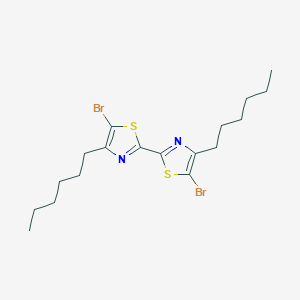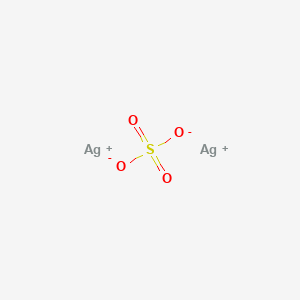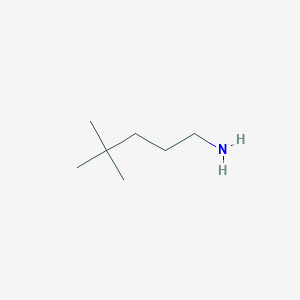
4,4-Dimethylpentan-1-amine
Descripción general
Descripción
4,4-Dimethylpentan-1-amine is an organic compound with the molecular formula C7H17N . It has a molecular weight of 115.22 . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of 4,4-Dimethylpentan-1-amine contains a total of 24 bonds, including 7 non-H bonds, 3 rotatable bonds, and 1 primary amine (aliphatic) .Physical And Chemical Properties Analysis
4,4-Dimethylpentan-1-amine is a liquid at room temperature . It has a molecular weight of 115.22 .Aplicaciones Científicas De Investigación
Metabolism and Carcinogenic Properties : Amines like 3:4-Dimethylaniline, a simple aromatic amine with carcinogenic properties, have been studied for their metabolism and effects in animals, indicating potential implications for similar compounds (Boyland & Sims, 1959).
Catalytic Applications in Biomass-Based Alcohols : Amines are key intermediates in various industries, including pharmaceuticals and agriculture. Their synthesis often involves catalytic amination of alcohols, suggesting a possible application area for 4,4-Dimethylpentan-1-amine (Pera‐Titus & Shi, 2014).
Atmospheric Nucleation : Studies on amines' role in atmospheric sulfuric acid-water nucleation suggest that compounds like 4,4-Dimethylpentan-1-amine could have significant atmospheric implications, influencing processes like cloud formation (Kurtén, Loukonen, Vehkamäki, & Kulmala, 2008).
Biomedical Applications : Poly(β-aminoesters) synthesis involving secondary amines like 4,4-Dimethylpentan-1-amine indicates potential biomedical applications in areas such as drug delivery and tissue engineering (Lynn & Langer, 2000).
Polymer Synthesis : The synthesis of polymers like poly(2,6-dimethyl-1,4-phenylene ether) using aromatic amine ligands and copper(I) chloride suggests a role for amines in polymer chemistry, which could extend to 4,4-Dimethylpentan-1-amine (Kim et al., 2018).
Environmental Chemistry : Studies on the dissipation of 2,4-Dichlorophenoxyacetic acid (2,4-D) in soils using amine salts, like 2,4-D dimethylamine salt, highlight the environmental relevance of amines in agricultural settings (Wilson, Geronimo, & Armbruster, 1997).
Catalytic Reduction of Amides : Amines are crucial in catalytic reduction processes in chemical synthesis. The iron-catalyzed reduction of amides to amines is a significant area of study, relevant to compounds like 4,4-Dimethylpentan-1-amine (Zhou et al., 2009).
Mecanismo De Acción
Mode of Action
Without a known target, the mode of action of 4,4-Dimethylpentan-1-amine is also unclear. Aliphatic amines can participate in a variety of chemical reactions, but without specific context, it’s difficult to predict how this compound might interact with biological targets .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4,4-Dimethylpentan-1-amine are not well-studied. As a small, neutral molecule, it’s likely that it would be well-absorbed and could distribute throughout the body. Without specific studies, it’s difficult to make definitive statements about its pharmacokinetics .
Result of Action
The molecular and cellular effects of 4,4-Dimethylpentan-1-amine are currently unknown. Without a known target or mode of action, it’s difficult to predict what effects this compound might have at the molecular or cellular level .
Action Environment
The action of 4,4-Dimethylpentan-1-amine could potentially be influenced by a variety of environmental factors. Factors such as pH, temperature, and the presence of other molecules could potentially affect the stability and efficacy of this compound. Without specific studies, it’s difficult to make definitive statements about these effects .
Safety and Hazards
Propiedades
IUPAC Name |
4,4-dimethylpentan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N/c1-7(2,3)5-4-6-8/h4-6,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJOCCSXOVAVKFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60560534 | |
| Record name | 4,4-Dimethylpentan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60560534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Dimethylpentan-1-amine | |
CAS RN |
18925-44-5 | |
| Record name | 4,4-Dimethylpentan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60560534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4-dimethylpentan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



